N-(3-メトキシベンジル)-2-プロペン-1-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

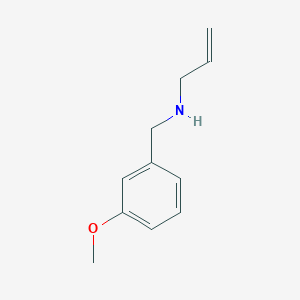

N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

作用機序

Target of Action

The primary target of N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE is the Fatty Acid Amide Hydrolase (FAAH) enzyme . This enzyme plays a crucial role in the endocannabinoid system, where it is responsible for the degradation of endocannabinoids, a group of substances that regulate the release of neurotransmitters .

Mode of Action

N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE interacts with FAAH through a time-dependent and dose-dependent inhibitory activity . The compound’s mechanism of inhibition is most likely irreversible or slowly reversible . This means that once N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE binds to FAAH, it remains bound for a significant period of time, preventing the enzyme from breaking down endocannabinoids .

Biochemical Pathways

By inhibiting FAAH, N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE affects the endocannabinoid system’s biochemical pathways . This system includes neuronal cannabinoid CB1 and peripheral cannabinoid CB2 receptors and their endogenous ligands . Both cannabinoid receptors are G protein-coupled receptors, and their activation inhibits adenyl cyclase, which decreases intracellular production of cyclic AMP .

Pharmacokinetics

The pharmacokinetics of N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE in rats show that the compound has a slow absorption and elimination rate . The plasma concentration-time curve of the compound shows double peaks . The highest distribution of the compound after absorption was in the stomach, followed by the lung . This suggests that the compound may have a lung targeting property .

Result of Action

The inhibition of FAAH by N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE can lead to an increase in the levels of endocannabinoids . This can result in analgesic, anti-inflammatory, or neuroprotective effects, as endocannabinoids modulate the release of neurotransmitters .

生物活性

N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine, also known as a derivative of methoxyphenyl compounds, has garnered attention in scientific research due to its diverse biological activities. This article explores the compound's biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a prop-2-en-1-amine backbone with a methoxyphenyl substituent, which is significant for its biological activity. The methoxy group enhances electron density on the aromatic ring, potentially improving interaction with biological targets.

N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine interacts with various molecular targets, influencing several biological pathways. These interactions can lead to:

- Receptor Binding : The compound may bind to specific receptors, modulating their activity.

- Enzyme Inhibition : It has been investigated for its ability to inhibit certain enzymes, which can alter metabolic pathways.

These mechanisms are crucial for understanding its therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine. For instance, compounds with similar structures have demonstrated significant antibacterial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6 - 12 mg/mL |

| Escherichia coli | 6 - 12 mg/mL |

| Klebsiella pneumoniae | 6 - 12 mg/mL |

| Pseudomonas aeruginosa | 6 - 12 mg/mL |

| Candida albicans | 6 - 12 mg/mL |

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that similar methoxy-substituted phenyl compounds exhibit selective antiproliferative activity against various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.1 - 11 |

| RD | 1 - 100 |

| BxPC-3 | 0.5 - 100 |

These results demonstrate the potential of N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine in cancer therapy by selectively targeting cancer cells while sparing normal cells .

Case Studies and Research Findings

- Study on Antimicrobial Properties : A study focused on the synthesis and evaluation of N-substituted derivatives showed that compounds similar to N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine exhibited higher antibacterial activities compared to standard drugs. The research highlighted the significance of the methoxy group in enhancing antimicrobial efficacy .

- Anticancer Evaluation : A comparative study on various derivatives revealed that those containing methoxy groups demonstrated improved binding and activity against cancer cell lines. The presence of these functional groups was linked to enhanced hydrophobic interactions, which are crucial for effective receptor binding .

特性

IUPAC Name |

N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-7-12-9-10-5-4-6-11(8-10)13-2/h3-6,8,12H,1,7,9H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQKVHKXGOEWBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405927 |

Source

|

| Record name | N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110841-68-4 |

Source

|

| Record name | N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。